6-Isopropyl-2H-chromene
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Overview
Description
6-Isopropyl-2H-chromene is an organic compound belonging to the chromene family, characterized by a benzopyran structure. This compound features an isopropyl group attached to the sixth position of the chromene ring. Chromenes are known for their diverse biological activities and potential therapeutic applications, making them a significant area of research in medicinal chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6-Isopropyl-2H-chromene typically involves cyclization reactions. One common method is the cyclization of ortho-hydroxyaryl ketones with isopropyl-substituted alkenes under acidic conditions. This reaction can be catalyzed by Lewis acids such as aluminum chloride or boron trifluoride .
Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The use of green chemistry principles, such as solvent-free reactions and the use of recyclable catalysts, is also being explored to make the process more environmentally friendly .
Chemical Reactions Analysis
Types of Reactions: 6-Isopropyl-2H-chromene undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form chromone derivatives using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert this compound to its dihydro derivatives using hydrogenation catalysts such as palladium on carbon.
Substitution: Electrophilic substitution reactions can introduce various functional groups into the chromene ring, enhancing its biological activity.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic medium.
Reduction: Hydrogen gas with palladium on carbon catalyst.
Substitution: Halogenation using bromine or chlorine in the presence of a Lewis acid catalyst.
Major Products:
Oxidation: Chromone derivatives.
Reduction: Dihydrochromene derivatives.
Substitution: Halogenated chromenes.
Scientific Research Applications
6-Isopropyl-2H-chromene has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential as an antioxidant and antimicrobial agent.
Medicine: Investigated for its anticancer and anti-inflammatory properties.
Industry: Utilized in the development of new materials with unique optical and electronic properties.
Mechanism of Action
The biological activity of 6-Isopropyl-2H-chromene is primarily due to its ability to interact with various molecular targets. It can modulate enzyme activity, inhibit cell proliferation, and induce apoptosis in cancer cells. The compound’s antioxidant properties are attributed to its ability to scavenge free radicals and reduce oxidative stress .
Comparison with Similar Compounds
2H-chromene: Lacks the isopropyl group, making it less hydrophobic and potentially less bioactive.
4H-chromene: Differs in the position of the double bond, which can affect its reactivity and biological activity.
Coumarin: Another benzopyran derivative with distinct biological properties, often used as an anticoagulant.
Uniqueness: 6-Isopropyl-2H-chromene stands out due to its unique substitution pattern, which enhances its hydrophobicity and potentially its interaction with biological membranes. This makes it a promising candidate for drug development and other applications .
Biological Activity
6-Isopropyl-2H-chromene is a compound belonging to the chromene family, which has garnered attention for its diverse biological activities. This article explores its biological activity, including its mechanisms of action, potential therapeutic applications, and relevant research findings.
Chemical Structure and Properties
This compound features a fused benzopyran structure, which contributes to its biological properties. The presence of the isopropyl group enhances lipophilicity, potentially affecting its interaction with biological membranes and enzymes. This compound is characterized by the following chemical formula:
- Molecular Formula: C₁₃H₁₂O
- Molecular Weight: 188.23 g/mol
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets. Key mechanisms include:
- Antioxidant Activity: The compound exhibits significant antioxidant properties, which are essential for scavenging free radicals and reducing oxidative stress in cells.
- Enzyme Modulation: It can modulate enzyme activities, influencing pathways related to cell proliferation and apoptosis, particularly in cancer cells.
- Antimicrobial Properties: Research has indicated that this compound possesses antimicrobial activity, making it a candidate for further investigation in the development of antimicrobial agents.
Biological Activities and Applications
This compound has been studied for various biological activities:
- Anticancer Activity:
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Anti-inflammatory Effects:
- Research indicates that this compound may exert anti-inflammatory effects, which could be beneficial in treating conditions characterized by chronic inflammation.
- Antidiabetic Potential:
-
Antimicrobial Activity:
- The compound has demonstrated antibacterial properties against various pathogens, indicating its potential as an antimicrobial agent.
Case Studies and Research Findings
A summary of significant studies on this compound highlights its biological activity:
Properties
IUPAC Name |
6-propan-2-yl-2H-chromene |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14O/c1-9(2)10-5-6-12-11(8-10)4-3-7-13-12/h3-6,8-9H,7H2,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WSECVKGDUKFWDZ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC2=C(C=C1)OCC=C2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
174.24 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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